

Application Notes and Protocols: Preparation of CNX-774 Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CNX-774

Cat. No.: B15577215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). [1][2][3][4][5] It covalently binds to the Cysteine 481 residue in the ATP binding site of BTK, leading to the inhibition of its kinase activity. [1][4] With an IC50 of less than 1 nM in biochemical assays, **CNX-774** is a highly selective inhibitor. [1][2][3] Its ability to modulate B-cell receptor signaling makes it a valuable tool for research in oncology and autoimmune diseases. [3][4][6] Recent studies have also identified **CNX-774** as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), highlighting its potential for investigation in other therapeutic areas such as pancreatic cancer. [7][8][9][10]

Accurate and consistent preparation of a **CNX-774** stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **CNX-774** stock solutions.

Physicochemical Properties and Solubility

CNX-774 is a crystalline solid with the molecular formula C₂₆H₂₂N₇O₃ and a molecular weight of approximately 499.50 g/mol. [1][3][6][11][12] It is essential to understand its solubility profile to select the appropriate solvent for creating a stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for **CNX-774** is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₂₂ FN ₇ O ₃	[1][3][6][11][12]
Molecular Weight	499.50 g/mol	[1][3][6][11][12]
Purity	≥98%	[6][12]
Appearance	Crystalline solid	[12]
Solubility in DMSO	≥ 25 mg/mL (≥ 50 mM) to 100 mg/mL (200.2 mM)	[1][2][6][12]
Solubility in Ethanol	2 mg/mL (4.0 mM)	[2][6]
Solubility in Water	Insoluble	[2][6]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1]
Storage (in Solvent)	-80°C for 1 year, -20°C for 1 month	[2]

Experimental Protocol: Preparation of a 10 mM CNX-774 Stock Solution in DMSO

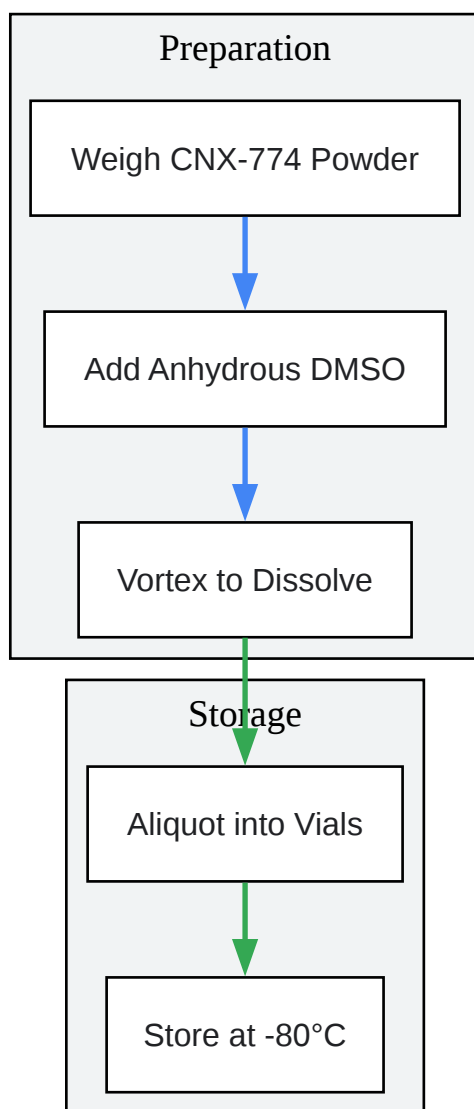
This protocol describes the preparation of a 10 mM stock solution of **CNX-774** in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions in various in vitro and in vivo experimental models.

Materials

- **CNX-774** powder (purity ≥98%)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, amber, polypropylene or glass vials with screw caps
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Preparing CNX-774 Stock Solution



[Click to download full resolution via product page](#)

Caption: Workflow for **CNX-774** Stock Solution Preparation and Storage.

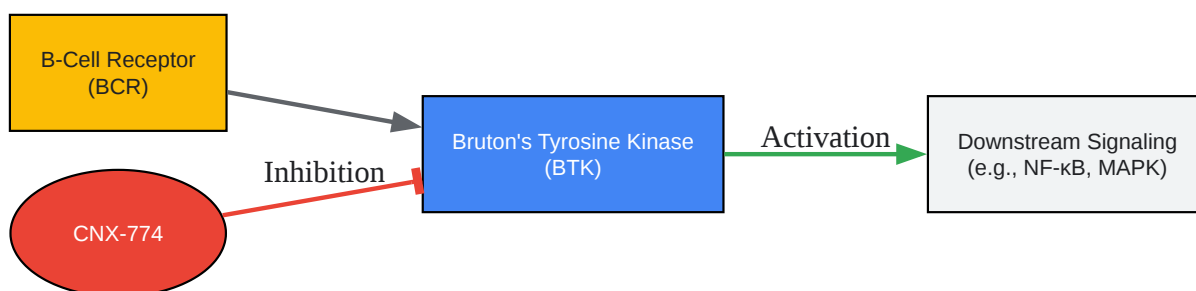
Procedure

- Preparation:
 - Equilibrate the vial of **CNX-774** powder to room temperature before opening to prevent moisture condensation.
 - In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh out the desired amount of **CNX-774** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.995 mg of **CNX-774**.
 - Calculation:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} = \text{Moles}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} = 0.00001 \text{ moles}$
 - $\text{Moles} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.00001 \text{ moles} \times 499.5 \text{ g/mol} = 0.004995 \text{ g} = 4.995 \text{ mg}$
 - Carefully transfer the weighed powder into a sterile vial.
- Dissolution:
 - Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the **CNX-774** powder. To continue the example, add 1 mL of DMSO. It is recommended to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[\[2\]](#)
 - Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[2]
- Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution into your experimental medium.

Signaling Pathway Inhibition by CNX-774

CNX-774 is a well-characterized inhibitor of the B-cell receptor (BCR) signaling pathway through its irreversible binding to BTK.



[Click to download full resolution via product page](#)

Caption: **CNX-774** inhibits the B-Cell Receptor (BCR) signaling pathway.

Safety Precautions

CNX-774 is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound. All handling of the powder and stock solution should be performed in a well-ventilated area, preferably a chemical fume hood. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CNX-774 - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. CNX-774 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. teubio.com [teubio.com]
- 6. CNX-774 - LKT Labs [lktlabs.com]
- 7. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer. | Semantic Scholar [semanticscholar.org]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of CNX-774 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577215#how-to-prepare-cnx-774-stock-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com